molecular formula C14H15N3O2 B555716 L-Asparagine beta-naphthylamide CAS No. 3313-39-1

L-Asparagine beta-naphthylamide

Cat. No.: B555716
CAS No.: 3313-39-1
M. Wt: 257.29 g/mol
InChI Key: LMENXDIQSZMBBL-LBPRGKRZSA-N
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Description

L-Asparagine beta-naphthylamide is a compound that combines the amino acid L-asparagine with beta-naphthylamide

Mechanism of Action

Biochemical Analysis

Biochemical Properties

L-Asparagine beta-naphthylamide interacts with various enzymes and proteins. One such enzyme is L-asparaginase (LA), which catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts has led to the use of LA in the treatment of acute lymphoblastic leukemia (ALL) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound, through its interaction with L-asparaginase, can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. L-asparaginase, for example, breaks down this compound into aspartate and ammonia . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is part of the asparagine metabolic pathway, where it interacts with enzymes like asparagine synthetase, asparaginase, and others . These interactions can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine beta-naphthylamide can be synthesized through a series of chemical reactions involving L-asparagine and beta-naphthylamine. The typical synthetic route involves the activation of the carboxyl group of L-asparagine, followed by coupling with beta-naphthylamine under controlled conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine beta-naphthylamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and beta-naphthylamine.

    Oxidation: Oxidative reactions can modify the beta-naphthylamide moiety, leading to the formation of quinones.

    Substitution: The amide group can participate in substitution reactions, where the beta-naphthylamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: L-asparagine and beta-naphthylamine.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

L-Asparagine beta-naphthylamide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of asparaginase enzymes.

    Biology: Employed in cell culture studies to investigate the metabolism of asparagine and its derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

L-Asparagine beta-naphthylamide can be compared with other similar compounds, such as:

    L-Asparagine p-nitroanilide: Another substrate used in enzymatic assays, but with a different chromogenic group.

    L-Asparagine benzylamide: Similar structure but with a benzyl group instead of beta-naphthylamide.

    L-Asparagine methyl ester: A derivative of L-asparagine with a methyl ester group.

The uniqueness of this compound lies in its specific chromogenic properties, making it particularly useful in colorimetric assays and research applications.

Properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENXDIQSZMBBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350889
Record name N~1~-Naphthalen-2-yl-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-39-1
Record name (2S)-2-Amino-N1-2-naphthalenylbutanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Naphthalen-2-yl-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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